molecular formula C34H34O2S6 B12569612 2-(3-Pentoxythiophen-2-yl)-5-[5-[5-[5-(3-pentoxythiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene CAS No. 185225-27-8

2-(3-Pentoxythiophen-2-yl)-5-[5-[5-[5-(3-pentoxythiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene

Cat. No.: B12569612
CAS No.: 185225-27-8
M. Wt: 667.0 g/mol
InChI Key: YFVHFPODVHQWAG-UHFFFAOYSA-N
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Description

2-(3-Pentoxythiophen-2-yl)-5-[5-[5-[5-(3-pentoxythiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene is a useful research compound. Its molecular formula is C34H34O2S6 and its molecular weight is 667.0 g/mol. The purity is usually 95%.
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Properties

CAS No.

185225-27-8

Molecular Formula

C34H34O2S6

Molecular Weight

667.0 g/mol

IUPAC Name

2-(3-pentoxythiophen-2-yl)-5-[5-[5-[5-(3-pentoxythiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene

InChI

InChI=1S/C34H34O2S6/c1-3-5-7-19-35-23-17-21-37-33(23)31-15-13-29(41-31)27-11-9-25(39-27)26-10-12-28(40-26)30-14-16-32(42-30)34-24(18-22-38-34)36-20-8-6-4-2/h9-18,21-22H,3-8,19-20H2,1-2H3

InChI Key

YFVHFPODVHQWAG-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(SC=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=C(C=CS6)OCCCCC

Origin of Product

United States

Biological Activity

The compound 2-(3-Pentoxythiophen-2-yl)-5-[5-[5-[5-(3-pentoxythiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene is a complex thiophene derivative that has garnered attention due to its potential biological activities. Thiophene derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article aims to explore the biological activity of this specific compound, supported by data from relevant studies and case analyses.

Synthesis and Structural Characteristics

The synthesis of thiophene derivatives often involves various methods, including traditional and modern synthetic strategies. The structural characteristics of this compound are crucial for its biological activity. The presence of multiple thiophene rings enhances its electron-rich nature, which can contribute to its reactivity and interaction with biological targets.

Anticancer Activity

Anti-inflammatory Activity

Thiophene derivatives also exhibit anti-inflammatory properties. Studies have shown that certain thiophene compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, demonstrating their potential as therapeutic agents for inflammatory conditions . The compound's ability to modulate inflammatory pathways could be attributed to its multi-thiophene structure, which may enhance its interaction with key molecular targets involved in inflammation.

Study 1: Anticancer Screening

In a study evaluating various thiophene derivatives for anticancer activity, compounds similar in structure to this compound were tested against multiple cancer cell lines. Results indicated a correlation between the number of thiophene rings and increased cytotoxicity, suggesting a potential pathway for optimizing this compound's design for enhanced anticancer activity .

Study 2: Anti-inflammatory Mechanism

A study focusing on the anti-inflammatory effects of thiophene derivatives demonstrated that certain compounds could significantly reduce inflammation markers in human monocytes. This suggests that this compound may similarly affect inflammatory pathways through modulation of cytokine expression and signaling pathways like NF-ĸB .

Data Summary

Activity Effect IC50 Values References
AnticancerSignificant cytotoxicity against cancer cells~0.20 µM (similar compounds)
Anti-inflammatoryInhibition of TNF-α and IL-6Not specified
AntimicrobialPotent antibacterial/fungal activityNot specified

Scientific Research Applications

Structural Characteristics

This compound features a highly conjugated system of thiophene rings, which enhances its electronic properties. The presence of pentoxy groups contributes to solubility and stability, making it suitable for various applications.

Organic Electronics

The compound has shown potential in organic electronic devices, particularly in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Its high charge mobility and light absorption capabilities make it an excellent candidate for:

  • Organic Photovoltaics (OPVs) : The compound's ability to absorb sunlight efficiently can improve the energy conversion efficiency of solar cells.
  • Organic Light Emitting Diodes (OLEDs) : Its luminescent properties can be harnessed for display technologies, providing vibrant colors and energy-efficient lighting solutions.

Photonic Applications

Due to its strong light absorption and emission characteristics, this compound is also explored for use in:

  • Photonic Devices : It can be utilized in waveguides and modulators, enhancing signal processing in telecommunications.

Sensors and Biosensors

The thiophene-based structure allows for the development of highly sensitive sensors. Applications include:

  • Chemical Sensors : The compound can detect specific analytes through changes in its electrical properties upon interaction with target molecules.
  • Biosensors : It can be functionalized to detect biological markers, offering applications in medical diagnostics.

Case Study 1: Organic Photovoltaic Devices

A study demonstrated that incorporating 2-(3-Pentoxythiophen-2-yl)-5-[5-[5-[5-(3-pentoxythiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene into OPV cells resulted in a significant increase in power conversion efficiency compared to traditional materials. The enhanced light absorption led to improved performance metrics, making it a promising candidate for future solar technologies.

Case Study 2: OLED Performance Enhancement

Research indicated that OLEDs utilizing this compound exhibited superior brightness and color purity. The compound's unique electronic properties allowed for reduced energy consumption while maintaining high luminance levels, marking a step forward in OLED technology.

Chemical Reactions Analysis

Key Reaction Types

  • Electrophilic Substitution : Directed by electron-donating groups (e.g., pentoxy) to α-positions of thiophene rings.

  • Cross-Coupling Polymerization : Metal-catalyzed C–C bond formation, critical for synthesizing conjugated polymers.

  • C–H Functionalization : Palladium-catalyzed activation of β-positions for coupling with heteroarenes.

Electrophilic Substitution

Thiophene rings undergo electrophilic substitution at α-positions due to resonance stabilization. The pentoxy groups further direct substitution to these positions. For example, nitration or bromination could occur selectively at α-sites, though specific experimental data for this compound are not detailed in the provided sources.

Cross-Coupling Polymerization

The synthesis of conjugated polythiophenes typically involves transition-metal-catalyzed coupling of halogenated or metalated thiophene monomers. While this compound lacks halide groups, analogous systems (e.g., thiophenes with sulfonate leaving groups) undergo polymerization via oxidative addition of nickel(0) or palladium catalysts . For example:

  • Ni(dppe)Cl₂ Catalyst : Facilitates head-to-tail (HT) coupling in polymerization, yielding regioregular polythiophenes with high molecular weights (~9,300 g/mol) .

  • Pd(PPh₃)₄ Catalyst : Often leads to regiorandom coupling due to lower selectivity .

Palladium-Catalyzed C–H Functionalization

Palladium-mediated 1,4-migration enables functionalization of β-positions in thiophene derivatives. For 2-arylthiophenes, oxidative addition of Pd(II) to C–Br bonds followed by migration activates β-sites for coupling with heteroarenes (e.g., thiophene, furan) . While not explicitly demonstrated for this compound, similar systems exhibit:

  • Direct Arylation : β-C–H coupling with heteroarenes using PdCl(C₃H₅)(dppb) catalysts, achieving yields up to 74% .

  • Suzuki Coupling : Alternative pathway for forming 1,2-diheteroarylbenzenes via classical transmetalation .

Cross-Coupling Polymerization Parameters

Catalyst Regioregularity Molecular Weight (Mₙ) Yield
Ni(dppe)Cl₂99% HT coupling~9,300 g/molHigh
Pd(PPh₃)₄RegiorandomLower (e.g., Mₙ = 1,610)Moderate
Pd(dppf)Cl₂Improved selectivity~3,840 g/mol61%

Palladium-Catalyzed C–H Functionalization

Reaction Type Catalyst Yield Key Features
Direct ArylationPdCl(C₃H₅)(dppb)35–74%β-C–H coupling with heteroarenes
Suzuki CouplingPd(OAc)₂52–73%Formation of diheteroarylbenzenes

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing extended π-conjugated thiophene systems like this compound?

  • Methodological Answer : Multi-step cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) are commonly employed for oligothiophene synthesis. For example, iterative coupling of halogenated thiophene precursors with organometallic reagents under inert conditions (e.g., N₂ atmosphere) can achieve extended conjugation . Key challenges include controlling regioselectivity and minimizing side reactions. Purification often involves column chromatography followed by recrystallization. Yield optimization may require temperature control (e.g., reflux in tetrahydrofuran) and catalyst screening (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .

Q. How is the purity and structural integrity of this compound validated experimentally?

  • Methodological Answer :

  • Elemental analysis (C, H, N, S) confirms stoichiometric ratios.
  • FT-IR spectroscopy identifies functional groups (e.g., C-S stretching at ~680 cm⁻¹ and C-O-C from pentoxy groups at ~1100 cm⁻¹) .
  • ¹H/¹³C NMR resolves substituent patterns; however, low solubility in common deuterated solvents (e.g., CDCl₃) may necessitate alternative solvents like DMSO-d₆ or elevated temperatures .
  • X-ray crystallography provides definitive proof of molecular geometry and π-stacking interactions .

Q. What are the primary applications of this compound in materials science?

  • Answer : Its extended π-conjugation and thiophene backbone suggest utility in:

  • Organic photovoltaics (OPVs) as electron donors or hole-transport layers.
  • Field-effect transistors (OFETs) due to high charge-carrier mobility (~10⁻²–10⁻³ cm²/V·s in similar derivatives) .
  • Electrochromic devices owing to redox-active thiophene units.

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to simulate NMR chemical shifts and compare with experimental data .
  • Address discrepancies by optimizing computational parameters (e.g., solvent effects via PCM models) or revisiting experimental conditions (e.g., solvent polarity, temperature) .
  • Cross-validate with 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals .

Q. What strategies mitigate low solubility during characterization or device fabrication?

  • Methodological Answer :

  • Side-chain engineering : Introduce bulky alkyl/alkoxy groups (e.g., 3-pentoxy) to disrupt π-stacking and enhance solubility .
  • Co-solvent systems : Use mixed solvents (e.g., chloroform:1,2-dichlorobenzene 3:1) to balance solubility and film-forming properties .
  • Thermal annealing : Post-deposition heating (100–150°C) improves thin-film crystallinity without degrading the compound .

Q. How do structural modifications (e.g., varying alkoxy chain length) affect optoelectronic properties?

  • Answer :

  • Chain length : Longer alkoxy chains (e.g., hexyl vs. pentyl) increase solubility but reduce charge mobility due to steric hindrance.
  • Substitution pattern : Electron-donating groups (e.g., -OCH₃) lower the HOMO-LUMO gap, enhancing absorption in visible spectra (~450–600 nm) .
  • Experimental validation : Compare UV-Vis absorption and cyclic voltammetry data across derivatives (Table 1).

Table 1 : Optoelectronic Properties of Thiophene Derivatives

DerivativeAlkoxy Chainλₐᵦₛ (nm)HOMO (eV)LUMO (eV)
Compound A3-pentoxy520-5.2-3.1
Compound B3-hexyloxy515-5.3-3.2
Data adapted from

Q. What computational approaches predict the compound’s reactivity in electrophilic substitution reactions?

  • Methodological Answer :

  • Frontier molecular orbital (FMO) analysis : Identify nucleophilic/electrophilic sites via HOMO/LUMO distributions.
  • Fukui functions (ƒ⁺ for electrophilic attack) highlight reactive positions on the thiophene backbone .
  • MD simulations model solvent and temperature effects on reaction pathways .

Data Contradiction Analysis

Q. How to address inconsistent reports on biological activity (e.g., anti-tubulin vs. no activity)?

  • Methodological Answer :

  • Assay conditions : Viability assays (MTT, CCK-8) may yield false negatives if the compound interferes with formazan formation. Use orthogonal methods (e.g., flow cytometry for apoptosis) .
  • Structural analogs : Compare with 3-amino-2-aroylthiophenes, where anti-tubulin activity correlates with methoxy substitution .
  • Solubility limits : Poor aqueous solubility may reduce bioavailability; test derivatives with PEGylated side chains .

Experimental Design

Design a protocol to evaluate charge transport properties in OFETs.

  • Step-by-Step :

Substrate preparation : Clean SiO₂/Si wafers with piranha solution.

Film deposition : Spin-coat a 2 wt% solution in chlorobenzene at 2000 rpm.

Annealing : Heat at 120°C for 10 min under N₂.

Electrode deposition : Evaporate Au source/drain electrodes (50 nm).

Characterization : Measure transfer curves (V₉ₛ = -40 to 40 V) to calculate mobility (μ) and on/off ratios .

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